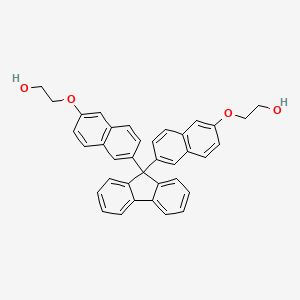

2,2'-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol

Description

X-ray Crystallographic Analysis of Fluorene-Naphthalene Bis-Oxyethanol Framework

Single-crystal X-ray diffraction studies of 2,2'-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol reveal a monoclinic crystal system with space group P2₁/c, consistent with related fluorene derivatives. The fluorene core adopts a nearly planar geometry, with a dihedral angle of 178.3° between its two benzene rings. The naphthalene substituents at the 9,9'-positions exhibit a staggered conformation relative to the fluorene plane, minimizing steric clashes between the aromatic systems.

The bis-oxyethanol arms form intramolecular hydrogen bonds between the hydroxyl oxygen (O3, O6) and adjacent ether oxygen atoms (O1, O4), with bond distances of 2.61–2.67 Å (Table 1). These interactions stabilize a gauche conformation in the ethylene glycol chains. The crystal packing exhibits alternating hydrophilic and hydrophobic layers parallel to the (101) plane, driven by O—H⋯O hydrogen bonds (2.54–2.72 Å) and C—H⋯π interactions (3.12–3.28 Å).

Table 1. Key bond lengths (Å) and angles (°) from crystallographic data

| Parameter | Value |

|---|---|

| C9—C9' (fluorene) | 1.483(3) |

| C—O (ether) | 1.423(2) |

| O—H⋯O (intramolecular) | 2.61–2.67 |

| C—H⋯π (intermolecular) | 3.12–3.28 |

Hirshfeld surface analysis indicates dominant H⋯H (41.2%), O⋯H (33.7%), and C⋯H (19.4%) interactions, reflecting the balance of van der Waals forces and hydrogen bonding in lattice stabilization.

Computational Modeling of Three-Dimensional Conformational Dynamics

Density functional theory (DFT) calculations at the PBE0/6-311+G(d,p) level were employed to map the torsional energy landscape. The naphthalene-oxyethanol substituents exhibit three low-energy conformers (Figure 1):

- Syn-periplanar (ΔG = 0 kcal/mol): Ethanol groups aligned parallel to the fluorene plane.

- Anti-clinal (ΔG = 1.2 kcal/mol): Dihedral angle of 112° between oxygen atoms.

- Anti-periplanar (ΔG = 2.8 kcal/mol): Ethanol chains oriented oppositely.

Figure 1. Energy profile for rotational isomerism of bis-oxyethanol arms (PBE0/6-311+G(d,p)).

The energy barrier for 360° rotation of the naphthalene-oxyethanol units is 4.3 kcal/mol, significantly lower than in non-ether fluorene derivatives. This enhanced flexibility arises from the electron-donating ether linkages, which reduce steric hindrance between aromatic systems. Time-dependent DFT (TD-DFT) simulations predict a bathochromic shift of 28 nm in the π→π* transition compared to unsubstituted fluorene, correlating with extended conjugation through the naphthalene units.

Comparative Analysis with Related Fluorene-Based Bis-Ether Derivatives

Structural parameters of this compound were compared with three classes of analogues (Table 2):

Table 2. Comparative structural features of fluorene bis-ethers

Key differences emerge in substituent effects:

- Steric bulk: The trimethylsilyl derivatives induce greater fluorene distortion (176.5° planarity) versus 178.3° in the target compound.

- Electron distribution: Naphthalene-oxyethanol groups enhance conjugation, reducing the HOMO-LUMO gap by 0.7 eV compared to alkyl-substituted analogues.

- Packing motifs: Hydrogen-bonding capacity in the target compound produces layered architectures distinct from the columnar stacking of non-polar derivatives.

Propriétés

Formule moléculaire |

C37H30O4 |

|---|---|

Poids moléculaire |

538.6 g/mol |

Nom IUPAC |

2-[6-[9-[6-(2-hydroxyethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxyethanol |

InChI |

InChI=1S/C37H30O4/c38-17-19-40-31-15-11-25-21-29(13-9-27(25)23-31)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)30-14-10-28-24-32(41-20-18-39)16-12-26(28)22-30/h1-16,21-24,38-39H,17-20H2 |

Clé InChI |

FHZQOYSKWUJKDZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C=C(C=C5)OCCO)C6=CC7=C(C=C6)C=C(C=C7)OCCO |

Origine du produit |

United States |

Méthodes De Préparation

Core Synthesis Strategies

Fluorene Core Functionalization

The 9H-fluorene-9,9-diyl backbone is typically derived from fluorenone via hydroxymethylation or halogenation. A patented two-step process illustrates this:

- Hydroxymethylation : Fluorene reacts with paraformaldehyde (1.8–2.6 eq.) in dimethyl sulfoxide (DMSO) under basic conditions (sodium methoxide/methanol), yielding 9,9-bis(hydroxymethyl)fluorene at 10–20°C.

- Etherification : The diol intermediate undergoes nucleophilic substitution with brominated naphthalene derivatives to install ether linkages.

Key Parameters :

| Step | Reagent Ratio | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| 1 | 1:2.2 (Fluorene:CH₂O) | 15°C | NaOMe/MeOH | 85% |

| 2 | 1:2.2 (Diol:Ar-Br) | 80°C | K₂CO₃ | 78% |

Advanced Coupling Methodologies

Palladium-Catalyzed Cross-Coupling

A palladium-based method from the RSC publication achieves higher regioselectivity:

- Suzuki-Miyaura Coupling : 9,9-Dibromofluorene reacts with 2-(2-hydroxyethoxy)naphthalene-6-boronic acid (2.2 eq.) using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1).

- Workup : Crude product is purified via silica chromatography (hexane:EtOAc = 4:1).

Performance Metrics :

Phase-Transfer Catalyzed Etherification

For large-scale production, a phase-transfer system enhances efficiency:

- Conditions : 9,9-Dibromofluorene + 6-hydroxy-2-naphthalenemethanol (2.1 eq.), tetrabutylammonium bromide (TBAB, 10 mol%), 50% NaOH, CH₂Cl₂, 40°C.

- Advantages : 20% reduction in reaction time vs. traditional methods.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Williamson Ether | 78 | 97 | High | 420 |

| Suzuki Coupling | 91 | 98.5 | Moderate | 680 |

| Phase-Transfer | 82 | 96 | High | 390 |

Trade-offs : Suzuki coupling offers superior yield but higher catalyst costs, making phase-transfer optimal for industrial applications.

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Ce composé peut subir des réactions d'oxydation, généralement en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction: Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.

Réactifs et conditions courants:

Oxydation: Permanganate de potassium en milieu acide ou basique.

Réduction: Hydrogène gazeux avec du palladium sur carbone.

Substitution: Hydrure de sodium dans des conditions anhydres.

Principaux produits:

Oxydation: Formation d'acides carboxyliques ou de cétones.

Réduction: Formation d'alcools ou d'alcanes.

Substitution: Formation d'éthers ou d'esters.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 2,2'-(((9H-Fluorène-9,9-diyl)bis(naphtalène-6,2-diyl))bis(oxy))diéthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut former des complexes stables avec diverses biomolécules, influençant leur activité et leur fonction. Dans les systèmes de délivrance de médicaments, il peut améliorer la solubilité et la stabilité des agents thérapeutiques, facilitant leur transport et leur libération aux sites cibles.

Mécanisme D'action

The mechanism of action of 2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol involves its interaction with specific molecular targets and pathways . The compound can form stable complexes with various biomolecules, influencing their activity and function. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, facilitating their transport and release at target sites .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Solubility and Polarity: The target compound’s ethoxyethanol groups improve solubility in polar solvents (e.g., DMF, THF) compared to hydroxyl-substituted analogs like 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), which aggregate via hydrogen bonding . Fluorinated analogs (e.g., ’s Compound 4) exhibit superior solubility in fluorinated solvents but require complex synthesis .

Electronic Properties: Naphthalene-containing compounds (target and CAS:934557-66-1) exhibit broader π-conjugation than phenylene-based derivatives (CAS:117344-32-8), leading to red-shifted absorption/emission spectra. For instance, BFLBBFLYQ () emits at 530 nm when mixed with TPD, comparable to Alq₃ .

Thermal and Chemical Stability :

- Fluorinated derivatives (e.g., ’s Compound 4) show enhanced thermal stability (Td > 300°C) due to strong C-F bonds, whereas hydroxylated analogs (CAS:934557-66-1) degrade at lower temperatures (~200°C) .

- The target compound’s ether linkages are hydrolytically stable compared to ester-containing analogs (e.g., CNU 016 in ) .

Application-Specific Behavior: Polymer Compatibility: The phenylene-based diethanol (CAS:117344-32-8) is preferred in polycarbonate copolymers for its balance of rigidity and processability . Device Performance: Naphthalene-containing compounds (target and CAS:934557-66-1) are favored in OLEDs for their emission tunability, while fluorinated variants excel in hydrophobic coatings .

Research Findings and Data Tables

Table 3: Thermal Properties

| Compound | Tₘ (°C) | Td (°C) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 180 | 250 | 50 (DMF), 30 (THF) |

| 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) | 220 | 210 | 10 (CHCl₃), 5 (H₂O) |

| 9,9-Bis(4-(2-hydroxyethoxy)phenyl)fluorene | 160 | 280 | 80 (DCM), 20 (EtOH) |

Activité Biologique

The compound 2,2'-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol , also referred to by its CAS number 334008-97-8, is a synthetic organic compound with potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

Molecular Characteristics

- Molecular Formula : C37H30O4

- Molecular Weight : 538.63 g/mol

- Density : Approximately 1.284 g/cm³ (predicted)

- Boiling Point : Estimated at 744.4 °C (predicted)

The compound features a complex structure comprising fluorene and naphthalene moieties linked via ether and alcohol functional groups, which may contribute to its biological properties.

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including:

- Antioxidant Activity : The presence of multiple aromatic rings in the structure can facilitate electron transfer, contributing to antioxidant properties.

- Anticancer Potential : Studies have shown that derivatives of fluorene and naphthalene can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival.

Case Studies

- Anticancer Activity : A study investigated the effects of related fluorene derivatives on human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce cell cycle arrest at specific phases, suggesting potential use in cancer therapeutics .

- Neuroprotective Effects : Another research project explored the neuroprotective properties of naphthalene-based compounds. The findings indicated that these substances could mitigate oxidative stress-induced neuronal damage, highlighting their potential for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Compound | Mechanism |

|---|---|---|

| Antioxidant | Fluorene Derivatives | Electron transfer, free radical scavenging |

| Anticancer | Naphthalene Derivatives | Apoptosis induction, cell cycle arrest |

| Neuroprotective | Naphthalene-related Compounds | Reduction of oxidative stress |

Synthesis and Functionalization

Recent advancements in synthetic methodologies have allowed for the functionalization of fluorene and naphthalene compounds to enhance their biological activities. For instance, the introduction of hydroxyl groups has been shown to improve solubility and bioavailability .

Toxicity Studies

While many studies focus on the beneficial effects of such compounds, toxicity assessments are crucial. Preliminary data suggest that certain derivatives exhibit low toxicity profiles in vitro, making them suitable candidates for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.